(Z)-ethyl 2-(6-acetamido-2-((4-fluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[d]thiazole ring, along with the attached groups. Techniques like NMR and MS spectral analysis could be used for structural characterization .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the different functional groups present in the molecule. For instance, the acetamido group might undergo hydrolysis, and the benzo[d]thiazole ring might participate in electrophilic substitution reactions .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Novel synthesis methods for related compounds involve reactions under specific conditions. For instance, ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, a similar compound, is synthesized from reactions of benzothiazole and ethyl bromocyanoacetate with indole derivatives in acetone under reflux, resulting in good yields and confirmed structures through various spectroscopic methods (Nassiri & Milani, 2020).
Chemical Modification and Derivative Formation : Different derivatives of similar compounds are created through specific chemical interactions. Ethyl 2-(benzo[d]thazol-2-yl)acetate, for instance, reacts with arylidinemalononitrile derivatives or cyanoacrylate derivatives under various conditions to form multiple derivatives, all characterized by spectroscopic data (Mohamed, 2014).
Advanced Applications
Metal-Ion Sensing : Certain derivatives like fluorene-based compounds exhibit high sensitivity and selectivity to metal ions like Zn2+, demonstrated by absorption and fluorescence titration. This indicates the potential for using similar compounds in metal-ion sensing applications (Belfield et al., 2010).
Antimicrobial Activity : Synthesized benzothiazole derivatives exhibit antimicrobial activities, offering potential applications in fighting microbial resistance. This underscores the role of such compounds in developing new antimicrobial agents (Al-Talib et al., 2016).
Anticancer Potential : Benzothiazole derivatives, similar in structure, have been evaluated for their anticancer activity. Research indicates that specific substitutions on the benzothiazole scaffold can modulate antitumor properties, suggesting that similar compounds could have applications in cancer treatment (Osmaniye et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 2-[6-acetamido-2-(4-fluorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4S/c1-3-28-18(26)11-24-16-9-8-15(22-12(2)25)10-17(16)29-20(24)23-19(27)13-4-6-14(21)7-5-13/h4-10H,3,11H2,1-2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKRGNSWNWOLSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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